![molecular formula C11H17NOS B13286933 4-(2-Methoxypropan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13286933.png)
4-(2-Methoxypropan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine
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Overview
Description
4-(2-Methoxypropan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound that features a thieno[3,2-c]pyridine core with a 2-methoxypropan-2-yl substituent at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxypropan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. Continuous flow systems allow for better control over reaction parameters, leading to higher selectivity and reduced waste . The use of catalysts, such as Raney nickel, can further improve the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxypropan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(2-Methoxypropan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(2-Methoxypropan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyridine Derivatives: Compounds like 2-methylpyridine and 2,6-bis(benzimidazol-2-yl)pyridine share structural similarities with 4-(2-Methoxypropan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine.
Thieno[3,2-c]pyridine Derivatives: Other derivatives of thieno[3,2-c]pyridine with different substituents at the 4-position.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
4-(2-Methoxypropan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, along with relevant research findings and case studies.
- Molecular Formula : C11H17NOS
- Molecular Weight : 211.33 g/mol
- CAS Number : 1936186-32-1
Antimicrobial Activity
Research indicates that thieno[3,2-c]pyridine derivatives exhibit significant antimicrobial properties. A study focused on similar thieno compounds demonstrated their effectiveness against various microbial strains. The minimum inhibitory concentration (MIC) was determined for several derivatives, revealing substantial antibacterial and antimycobacterial activity against strains such as Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis .
Table 1: Antimicrobial Efficacy of Thieno Compounds
Compound | MIC (µg/mL) | Activity Against |
---|---|---|
4a | 10 | E. coli |
4b | 15 | S. aureus |
4c | 5 | M. tuberculosis |
Anticancer Activity
The anticancer potential of thieno[3,2-c]pyridine derivatives has been explored through various in vitro studies. A notable compound in this category has shown cytotoxic effects on breast cancer cell lines (MDA-MB-231 and MCF-7), with significant induction of apoptosis observed at low concentrations . The treatment led to a decrease in cancer stem cell populations, suggesting a dual mechanism of action.
Case Study: Cytotoxicity Assessment
In a study assessing the cytotoxic effects of a thieno[3,2-c]pyridine derivative:
- Cell Lines Used : MDA-MB-231 and MCF-7
- Concentration Range : 0.05 µM to 25 µM
- Findings :
- At 0.05 µM, significant cell death was recorded after 24 hours.
- Maximal cytotoxicity was observed at 25 µM after 72 hours of treatment.
This suggests that the compound has a time-dependent and concentration-dependent cytotoxic effect on cancer cells .
The biological activity of thieno[3,2-c]pyridine compounds is believed to be linked to their ability to interfere with cellular processes such as:
- Inhibition of DNA synthesis
- Induction of apoptosis in cancer cells
- Disruption of microbial cell wall synthesis
Properties
Molecular Formula |
C11H17NOS |
---|---|
Molecular Weight |
211.33 g/mol |
IUPAC Name |
4-(2-methoxypropan-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
InChI |
InChI=1S/C11H17NOS/c1-11(2,13-3)10-8-5-7-14-9(8)4-6-12-10/h5,7,10,12H,4,6H2,1-3H3 |
InChI Key |
BOZKSKQMIPIXJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1C2=C(CCN1)SC=C2)OC |
Origin of Product |
United States |
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